molecular formula C21H23N5OS B11711884 (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11711884
M. Wt: 393.5 g/mol
InChI Key: WKAFOHLDKXQQKE-JWZHWXDPSA-N
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Description

The compound (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core with dimethylaminophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as:

The uniqueness of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of dimethylamino groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

(2Z,5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H23N5OS/c1-25(2)17-9-5-15(6-10-17)13-19-20(27)23-21(28-19)24-22-14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,24,27)/b19-13-,22-14+

InChI Key

WKAFOHLDKXQQKE-JWZHWXDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

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